molecular formula C8H11N3 B3098527 2-Methyl-2,3-dihydro-1H-indazol-6-amine CAS No. 1337882-01-5

2-Methyl-2,3-dihydro-1H-indazol-6-amine

Cat. No.: B3098527
CAS No.: 1337882-01-5
M. Wt: 149.19 g/mol
InChI Key: FTVZUHSCVJZRDC-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-1H-indazol-6-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . These reactions typically occur under mild conditions and provide good yields.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. These reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated indazole derivatives.

Scientific Research Applications

2-Methyl-2,3-dihydro-1H-indazol-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1H-indazol-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound can activate or inhibit signaling pathways such as the JAK/STAT, RAS/MAPK, and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and immune responses .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indazole: Another indazole derivative with similar structural features.

    2,3-Dimethyl-2H-indazol-6-amine: A closely related compound with additional methyl groups.

    1H-indazole-3-amine: An indazole derivative with an amine group at a different position.

Uniqueness

2-Methyl-2,3-dihydro-1H-indazol-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and studying biological mechanisms.

Properties

IUPAC Name

2-methyl-1,3-dihydroindazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-4,10H,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVZUHSCVJZRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,3-dihydro-1H-indazol-6-amine
Reactant of Route 2
2-Methyl-2,3-dihydro-1H-indazol-6-amine
Reactant of Route 3
2-Methyl-2,3-dihydro-1H-indazol-6-amine
Reactant of Route 4
2-Methyl-2,3-dihydro-1H-indazol-6-amine
Reactant of Route 5
2-Methyl-2,3-dihydro-1H-indazol-6-amine
Reactant of Route 6
2-Methyl-2,3-dihydro-1H-indazol-6-amine

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